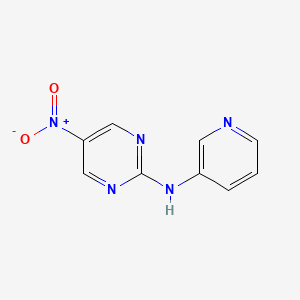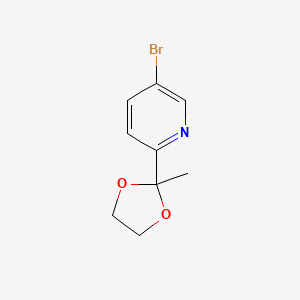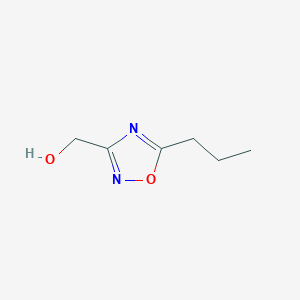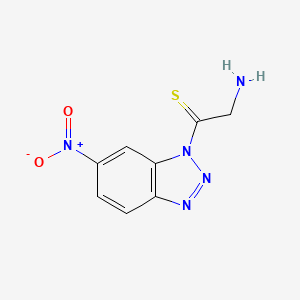![molecular formula C8H8BrNO4S B1507462 Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro- CAS No. 651780-41-5](/img/structure/B1507462.png)
Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro-
Übersicht
Beschreibung
Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro-: is a complex organic compound characterized by a benzene ring substituted with a bromine atom, a nitro group, and a methylsulfonylmethyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating benzene to introduce the bromine atom at the 4-position.
Nitration: Subsequent nitration introduces the nitro group at the 2-position.
Methylsulfonylation: Finally, the methylsulfonylmethyl group is introduced through a sulfonylation reaction.
Industrial Production Methods: Industrial production typically involves optimizing these reactions to achieve high yields and purity. The use of catalysts and specific reaction conditions (temperature, pressure, solvent) is crucial to ensure the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like iron and hydrochloric acid or tin and hydrochloric acid.
Substitution: Using nucleophiles like sodium hydroxide or ammonia.
Major Products Formed:
Nitroso Derivatives: Resulting from the oxidation of the nitro group.
Amines: Resulting from the reduction of the nitro group.
Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used in organic synthesis as an intermediate for the production of more complex molecules. Biology: It can be employed in biochemical studies to understand the effects of nitro-containing compounds on biological systems. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets and pathways. The nitro group, in particular, is known to participate in redox reactions, which can affect cellular processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Benzene, 4-bromo-1-(methylsulfonyl)-
Benzene, 2-nitro-1-(methylsulfonyl)-
Benzene, 4-bromo-2-nitro-
Uniqueness: The presence of both a bromine atom and a nitro group on the benzene ring, along with the methylsulfonylmethyl group, makes this compound unique compared to its analogs. These structural differences can lead to variations in reactivity and biological activity.
Eigenschaften
IUPAC Name |
4-bromo-1-(methylsulfonylmethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-15(13,14)5-6-2-3-7(9)4-8(6)10(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXYYBSWZBAOEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729610 | |
| Record name | 4-Bromo-1-[(methanesulfonyl)methyl]-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651780-41-5 | |
| Record name | 4-Bromo-1-[(methanesulfonyl)methyl]-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Hydroxy-6-methyl-[1,5]naphthyridine-3-carboxylic acid](/img/structure/B1507401.png)






![2-((diMethylaMino)Methyl)-3-(3-Methoxy-5-Methylphenyl)bicyclo[3.2.1]octan-3-ol](/img/structure/B1507424.png)

